Product packaging for Methyl 2-hydroxyoct-7-enoate(Cat. No.:)

Methyl 2-hydroxyoct-7-enoate

Cat. No.: B8343759
M. Wt: 172.22 g/mol
InChI Key: ZRTSSSADCHBZFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Methyl 2-hydroxyoct-7-enoate (CAS 1369796-61-1) is a chiral ester of interest in organic synthesis and medicinal chemistry research. This compound features both a reactive 2-hydroxy group and a terminal 7-ene moiety, making it a versatile synthon for further chemical modifications and the construction of more complex molecules . Compounds with similar structures, such as those with a 3-hydroxy group, are known to be monomers in the production of microbial poly-beta-hydroxyalkanoates (PHAs), which are biodegradable polymers with applications in biomedicine and material science . Furthermore, the alpha-ketoamide derivative of this compound has been investigated in patent literature for its potential as an endothelial lipase inhibitor, suggesting its value in early-stage cardiovascular disease research . The presence of the double bond also allows for potential biocatalytic applications, for instance, using ene-reductases (ERs) for the asymmetric reduction of activated alkenes, a valuable tool in green chemistry . This product is intended for research purposes only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H16O3 B8343759 Methyl 2-hydroxyoct-7-enoate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H16O3

Molecular Weight

172.22 g/mol

IUPAC Name

methyl 2-hydroxyoct-7-enoate

InChI

InChI=1S/C9H16O3/c1-3-4-5-6-7-8(10)9(11)12-2/h3,8,10H,1,4-7H2,2H3

InChI Key

ZRTSSSADCHBZFN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CCCCC=C)O

Origin of Product

United States

Synthetic Methodologies for Methyl 2 Hydroxyoct 7 Enoate

Conventional Chemical Synthesis Routes

Conventional methods for preparing methyl 2-hydroxyoct-7-enoate often rely on well-established organic reactions, categorized into linear and convergent strategies.

Multi-Step Linear and Convergent Approaches

The construction of the carbon backbone and the introduction of the necessary functional groups in this compound can be accomplished through both linear and convergent synthetic sequences. msu.edu

Enantioselective Synthesis Strategies for Chiral Analogs

The synthesis of specific stereoisomers (enantiomers) of this compound is crucial when it is intended for use in biological applications, where chirality often dictates activity. wikipedia.org Enantioselective synthesis aims to produce a single enantiomer in high purity. rsc.orguva.es

One common strategy for achieving enantioselectivity is the use of chiral auxiliaries. wikipedia.orgresearchgate.netsigmaaldrich.com A chiral auxiliary is a chiral molecule that is temporarily attached to the starting material to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.com After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org A variety of chiral auxiliaries, many derived from natural products like amino acids or terpenes, are available for different types of reactions. researchgate.nettcichemicals.com For example, oxazolidinones are widely used chiral auxiliaries that can be effective in controlling the stereochemistry of alkylation and aldol (B89426) reactions. wikipedia.orgresearchgate.net

The general process for using a chiral auxiliary involves:

Attaching the chiral auxiliary to a prochiral substrate.

Performing a diastereoselective reaction to create a new stereocenter.

Removing the chiral auxiliary to yield the enantiomerically enriched product. wikipedia.org

Catalytic asymmetric synthesis represents a highly efficient and atom-economical approach to producing chiral molecules. ucd.iempg.de This method employs a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. ucd.ie These catalysts can be transition metal complexes with chiral ligands or metal-free organocatalysts. ucd.ie

For the synthesis of chiral alcohols and their derivatives, catalytic asymmetric reductions of ketones or additions to aldehydes are common strategies. tus.ac.jp Rhodium-catalyzed asymmetric 1,4-addition of boronic acids to α,β-unsaturated enones is a powerful method for creating chiral centers. rsc.org Similarly, enantioselective hydrovinylation of vinyl arenes has been developed to produce chiral building blocks that can be converted to other functional groups. nih.gov The development of new catalysts and ligands continues to expand the scope and effectiveness of these transformations. uva.es

Key Reaction Protocols for Functional Group Construction

The synthesis of this compound relies on specific reactions to install the hydroxyl and methyl ester functional groups.

Esterification Reactions

Esterification is the process of forming an ester from a carboxylic acid and an alcohol. researchgate.net In the context of synthesizing this compound, this typically involves the reaction of 2-hydroxyoct-7-enoic acid with methanol (B129727) in the presence of an acid catalyst. orgsyn.orgvulcanchem.com

Fischer Esterification: A classic method for esterification is the Fischer esterification, which involves heating the carboxylic acid and alcohol with a strong acid catalyst, such as sulfuric acid. researchgate.net The reaction is reversible, and water is removed to drive the equilibrium towards the ester product.

Other Esterification Methods: A variety of other reagents can be used to promote esterification under milder conditions. organic-chemistry.org For example, dicyclohexylcarbodiimide (B1669883) (DCC) or other coupling agents can be used to activate the carboxylic acid. Oxidative esterification methods can convert aldehydes directly to esters. organic-chemistry.org

Below is a table summarizing some common esterification methods:

MethodReagentsConditionsAdvantages
Fischer Esterification Carboxylic acid, alcohol, strong acid catalyst (e.g., H₂SO₄)Heat, removal of waterInexpensive reagents. researchgate.net
DCC Coupling Carboxylic acid, alcohol, DCC, DMAP (catalyst)Room temperatureMild conditions.
Oxidative Esterification Aldehyde, alcohol, oxidant (e.g., MnO₂)Mild conditionsStarts from an aldehyde. organic-chemistry.org
Stereocontrolled Hydroxylation and Olefin Functionalization

The direct and selective hydroxylation of a carbon-hydrogen bond is a significant challenge in organic synthesis. nih.gov Biocatalytic approaches, particularly using P450 monooxygenases, have emerged as a powerful tool for this transformation. For instance, the P450 BM3 monooxygenase mutant A74G/L188Q has been shown to catalyze the allylic hydroxylation of ω-alkenoic esters with high regio- and enantioselectivity, yielding the corresponding secondary alcohols. researchgate.net This enzymatic approach offers a direct route to chiral allylic alcohols, which are valuable precursors for compounds like this compound. researchgate.net

Olefin functionalization represents another key strategy. nih.gov This can involve methods like olefin metathesis, which allows for the construction of the carbon skeleton by forming new carbon-carbon double bonds. beilstein-journals.org For example, cross-metathesis of a shorter-chain hydroxy alkene with a suitable partner could assemble the octenoate backbone. Additionally, site-selective functionalization of dienes can be employed, where one olefin can be selectively transformed while the other remains intact for subsequent reactions. chemrxiv.org Electrochemical methods are also being explored for the oxidative functionalization of olefins under mild conditions. rsc.org

Carbon-Carbon Bond Forming Reactions (e.g., Aldol, Michael, Olefination)

Carbon-carbon bond forming reactions are fundamental to constructing the backbone of this compound.

Aldol and Michael Additions: Tandem reactions combining Michael and aldol additions have proven effective in the stereoselective synthesis of complex cyclic and acyclic molecules. nih.govwikipedia.orgnih.gov For instance, a sequence involving a Michael addition to an α,β-unsaturated ester followed by an aldol reaction can be envisioned to build the hydroxy ester framework. sioc-journal.cnbeilstein-journals.org Organocatalysis has emerged as a powerful tool for controlling the stereochemistry of these reactions. beilstein-journals.org

Olefination Reactions: Olefination reactions, such as the Horner-Wadsworth-Emmons (HWE) and Peterson olefinations, are widely used for the stereoselective synthesis of alkenes. organic-chemistry.orgconicet.gov.ar The HWE reaction, in particular, is a standard method for introducing α,β-unsaturated ester moieties. conicet.gov.arresearchgate.net Wittig-type olefination reactions are also crucial in the assembly of unsaturated ester fragments in natural product synthesis. beilstein-journals.orgnih.gov These reactions could be employed to construct the C7-C8 double bond in this compound or its precursors.

Chemo-Enzymatic and Biocatalytic Synthesis

Chemo-enzymatic and biocatalytic methods offer sustainable and highly selective alternatives to traditional chemical synthesis. europa.eubeilstein-journals.orgnih.gov These approaches leverage the remarkable efficiency and selectivity of enzymes for specific transformations. mdpi.com

Enzyme-Catalyzed Stereoselective Transformations (e.g., Ene-Reductases, Alcohol Dehydrogenases)

Ene-Reductases: Ene-reductases (ERs), belonging to the Old Yellow Enzyme (OYE) family, are powerful biocatalysts for the asymmetric reduction of activated carbon-carbon double bonds. nih.govnih.govacsgcipr.org They can reduce α,β-unsaturated esters with high stereoselectivity, providing a route to chiral saturated esters. mdpi.comfrontiersin.org While their primary role is saturation, their application in cascade reactions is also being explored.

Alcohol Dehydrogenases: Alcohol dehydrogenases (ADHs) are versatile enzymes that catalyze the stereoselective reduction of prochiral ketones and keto esters to chiral alcohols. nih.govfrontiersin.org This makes them ideal for establishing the stereocenter at the C2 position of this compound. hep.com.cnnih.govmdpi.com Numerous ADHs from various microorganisms have been identified and utilized for the synthesis of optically pure hydroxy esters with high enantiomeric excess. researchgate.netnih.gov The choice of ADH can often determine the stereochemical outcome, allowing for access to either the (R) or (S) enantiomer of the desired alcohol. researchgate.net

Enzyme TypeTransformationRelevance to this compound Synthesis
P450 Monooxygenases Stereoselective C-H hydroxylationDirect introduction of the hydroxyl group at a specific position.
Ene-Reductases (ERs) Asymmetric reduction of C=C bondsSaturation of a precursor α,β-unsaturated ester to create a chiral center.
Alcohol Dehydrogenases (ADHs) Stereoselective reduction of keto groupsReduction of a corresponding keto-ester to generate the chiral C2-hydroxyl group. frontiersin.orgnih.gov
Lipases Enantioselective acylation/hydrolysisResolution of racemic mixtures of hydroxy esters. unipd.it

Biocatalyst Development and Process Optimization for Ester and Hydroxyl Group Introduction

The successful implementation of biocatalytic methods on an industrial scale hinges on the development of robust biocatalysts and the optimization of reaction conditions. mdpi.comresearchgate.net

Biocatalyst Development: This involves the discovery of new enzymes from nature (gene mining) and the improvement of existing ones through protein engineering. hep.com.cnnih.gov For instance, researchers have identified novel aldo-keto reductases with high stereoselectivity towards bulky ketones and ketoesters. hep.com.cn The development of biocatalysts that can introduce both ester and hydroxyl functionalities is an area of active research. nih.govmdpi.com This can involve creating multi-enzyme cascades where different enzymes work in concert to build the target molecule. nih.gov

Process Optimization: Optimizing biocatalytic processes involves fine-tuning various parameters to maximize yield, selectivity, and efficiency. nih.gov Key factors include substrate concentration, temperature, pH, and the use of co-solvents. researchgate.net For ADH-catalyzed reductions, an efficient cofactor regeneration system is crucial for economic viability. nih.govfrontiersin.org Process intensification strategies, such as using immobilized enzymes or continuous-flow reactors, can further enhance the productivity and sustainability of the synthesis. europa.eunih.gov The development of detailed process models can aid in understanding and optimizing complex multi-enzyme systems. nih.gov

ParameterDescriptionImpact on Synthesis
Enzyme Choice Selection of the appropriate biocatalyst (e.g., ADH, lipase).Determines stereoselectivity and substrate scope. acs.org
Cofactor Regeneration In situ recycling of cofactors like NAD(P)H.Reduces cost and improves overall efficiency of redox reactions. nih.gov
Reaction Medium Use of aqueous buffers, organic solvents, or biphasic systems.Affects enzyme stability, activity, and substrate/product solubility.
Immobilization Attaching enzymes to a solid support.Enhances enzyme stability and facilitates reuse. europa.eu
Process Mode Batch vs. continuous-flow.Continuous-flow can improve productivity and process control. researchgate.net

Chemical Reactivity and Derivatization of Methyl 2 Hydroxyoct 7 Enoate

Transformations of the Alkene Moiety

The terminal double bond in methyl 2-hydroxyoct-7-enoate is susceptible to a variety of transformations, particularly addition and cycloaddition reactions, allowing for the elongation of the carbon chain and the formation of cyclic structures.

Hydrogenation: The terminal alkene can be reduced to an alkane through catalytic hydrogenation. This reaction involves treating the compound with hydrogen gas (H₂) over a metal catalyst, such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or nickel (Ni). The reaction is typically a syn-addition, where both hydrogen atoms add to the same face of the double bond. This transformation saturates the carbon chain, converting this compound into methyl 2-hydroxyoctanoate. The conditions are generally mild enough not to affect the ester or hydroxyl groups.

Halogenation: The alkene can undergo electrophilic addition with halogens like bromine (Br₂) or chlorine (Cl₂). The reaction proceeds through a cyclic halonium ion intermediate. The subsequent attack by the halide ion occurs from the side opposite the bridge, resulting in an anti-addition product. This reaction would convert this compound into methyl 7,8-dihalo-2-hydroxyoctanoate. The distinct color change, for instance, the disappearance of the reddish-brown color of bromine, serves as a qualitative test for the presence of an alkene.

Table 3: Addition Reactions of the Alkene Moiety

ReactionReagent(s)ProductStereochemistry
HydrogenationH₂, Pd/CMethyl 2-hydroxyoctanoateSyn-addition
BrominationBr₂ in CCl₄Methyl 7,8-dibromo-2-hydroxyoctanoateAnti-addition

The alkene functionality can participate as a 2π-electron component in cycloaddition reactions to form five- or six-membered rings.

Diels-Alder Reaction: In this [4+2] cycloaddition, the alkene acts as a dienophile and reacts with a conjugated diene to form a six-membered ring. The reactivity of the alkene as a dienophile is generally enhanced by the presence of electron-withdrawing groups, though in this molecule, the ester group is not directly conjugated with the double bond. The reaction would need to be carried out with a suitable diene (e.g., 1,3-butadiene) to yield a substituted cyclohexene (B86901) derivative.

1,3-Dipolar Cycloaddition: This reaction involves the alkene acting as a dipolarophile and reacting with a 1,3-dipole (e.g., an azide (B81097), nitrile oxide, or nitrone) to form a five-membered heterocyclic ring. organic-chemistry.org For instance, reaction with an organic azide would yield a triazoline ring, which can be a precursor to other functional groups. These reactions are a powerful tool for synthesizing complex heterocyclic structures.

Olefin Metathesis and Cross-Coupling Reactions

The terminal alkene in this compound is a versatile handle for carbon-carbon bond formation through modern catalytic methods. Olefin metathesis and palladium-catalyzed cross-coupling reactions are powerful tools for extending the molecular framework and introducing complex substituents.

Olefin Metathesis:

Olefin metathesis is a Nobel Prize-winning reaction that enables the redistribution of alkene fragments through the cleavage and regeneration of carbon-carbon double bonds, typically catalyzed by ruthenium or molybdenum complexes like Grubbs or Schrock catalysts. masterorganicchemistry.comharvard.edu For a terminal alkene such as that in this compound, cross-metathesis (CM) is a particularly valuable transformation. organic-chemistry.org This reaction involves coupling the molecule with another olefin, leading to the formation of a new internal double bond and the release of ethylene (B1197577) gas, which drives the reaction forward. harvard.edu

The functional group tolerance of modern ruthenium catalysts, such as the second and third-generation Grubbs and Hoveyda-Grubbs catalysts, is a key advantage, allowing the reaction to proceed without interference from the ester and hydroxyl groups present in the molecule. semanticscholar.org Cross-metathesis of this compound with various olefin partners could yield a diverse array of products with elongated chains or new functional groups, depending on the reaction partner chosen. For example, reaction with acrylates could introduce a second ester group, while reaction with vinyl boronates could prepare the molecule for subsequent Suzuki coupling reactions.

Interactive Table 3.2.3-A: Representative Olefin Cross-Metathesis (CM) Reactions Illustrative examples based on typical reactivity of functionalized terminal alkenes.

Alkene PartnerCatalyst (mol%)SolventTemperature (°C)Product StructureTypical Yield (%)
StyreneGrubbs II (2-5%)CH₂Cl₂40Internally substituted stilbene (B7821643) derivative85-95
Methyl AcrylateHoveyda-Grubbs II (3%)Toluene60α,β-Unsaturated diester70-85
AllyltrimethylsilaneGrubbs II (5%)CH₂Cl₂40Allylic silane (B1218182) derivative80-90
1-HexeneGrubbs I (5%)Benzene50C12 internal alkene75-88

Cross-Coupling Reactions:

Palladium-catalyzed cross-coupling reactions are fundamental in modern organic synthesis for creating carbon-carbon bonds. The Mizoroki-Heck reaction, in particular, is highly relevant for this compound, as it facilitates the arylation or vinylation of its terminal double bond. wikipedia.orgmdpi.com In a typical Heck reaction, an unsaturated halide (e.g., an aryl bromide) is coupled with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orglibretexts.org

This reaction would allow for the direct attachment of aryl, heteroaryl, or vinyl groups at the C-8 position of the molecule's backbone, significantly increasing molecular complexity. The choice of palladium precursor, ligands, base, and solvent is critical for achieving high yields and controlling regioselectivity. chemrxiv.org While the Suzuki reaction is another prominent cross-coupling method, it typically involves organoboron compounds, which would require prior functionalization of the alkene. organic-chemistry.orgresearchgate.net The Heck reaction, however, uses the alkene directly, making it a more straightforward approach for derivatization at this position. wikipedia.org

Interactive Table 3.2.3-B: Representative Mizoroki-Heck Coupling Reactions Illustrative examples based on typical reactivity of terminal alkenes with aryl halides.

Aryl HalideCatalystBaseSolventTemperature (°C)Product TypeTypical Yield (%)
IodobenzenePd(OAc)₂Et₃NDMF1008-Phenyl derivative80-92
4-BromobenzonitrilePd(PPh₃)₄K₂CO₃Acetonitrile808-(4-Cyanophenyl) derivative75-88
1-Bromo-4-methoxybenzenePdCl₂(PPh₃)₂NaOAcNMP1208-(4-Methoxyphenyl) derivative82-95
Vinyl BromidePd(OAc)₂/P(o-tol)₃Et₃NAcetonitrile60Conjugated diene70-85

Modifications at the Ester Functionality

Transesterification and Ester Hydrolysis

The methyl ester group of this compound provides a site for modifications that can alter the compound's physical and chemical properties without changing its carbon skeleton. Transesterification and hydrolysis are two fundamental reactions that target this functionality.

Transesterification:

Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of a catalyst. masterorganicchemistry.comwikipedia.org This reaction is typically catalyzed by either an acid (e.g., H₂SO₄) or a base (e.g., NaOMe). masterorganicchemistry.com By treating this compound with different alcohols (e.g., ethanol, isopropanol, or benzyl (B1604629) alcohol), a library of corresponding esters can be synthesized. This process is often an equilibrium, and the reaction can be driven to completion by using a large excess of the reactant alcohol or by removing the methanol (B129727) byproduct. wikipedia.org This modification can be used to tune properties such as volatility, solubility, and susceptibility to hydrolysis, or to attach the molecule to a larger molecular scaffold. A variety of catalysts, including metal salts and enzymes, can be employed under mild conditions to ensure the compatibility of other functional groups. organic-chemistry.orgresearchgate.net

Interactive Table 3.3.1-A: Representative Transesterification Reactions Illustrative examples of converting a methyl ester to other esters.

Reactant AlcoholCatalystConditionsProduct Ester
EthanolH₂SO₄ (cat.)Reflux in excess ethanolEthyl 2-hydroxyoct-7-enoate
IsopropanolNaOi-Pr (cat.)Reflux in excess isopropanolIsopropyl 2-hydroxyoct-7-enoate
Benzyl AlcoholSc(OTf)₃ (cat.)Toluene, 100°CBenzyl 2-hydroxyoct-7-enoate
Ethylene GlycolK₂CO₃High Temperature, VacuumPolyester precursor

Ester Hydrolysis:

Ester hydrolysis is the cleavage of an ester to yield a carboxylic acid and an alcohol. science.gov This reaction can be performed under either acidic or basic conditions. Basic hydrolysis, also known as saponification, is typically irreversible and involves heating the ester with a strong base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). youtube.com The immediate product is the carboxylate salt, which upon acidic workup yields the free carboxylic acid, 2-hydroxyoct-7-enoic acid. youtube.com

Acid-catalyzed hydrolysis is an equilibrium process that requires heating the ester in the presence of a strong acid (e.g., HCl or H₂SO₄) and water. acs.org The hydrolysis of this compound would be a key step in converting it into a monomer for potential polymerization reactions or for syntheses where a free carboxylic acid is required. The choice between acidic and basic conditions often depends on the stability of other functional groups within the molecule.

Interactive Table 3.3.1-B: Representative Ester Hydrolysis Conditions Illustrative examples for the hydrolysis of a methyl ester.

ConditionReagent(s)SolventTypical ConditionsProduct (after workup)
Basic (Saponification)NaOH or KOHH₂O / MethanolHeat (Reflux)2-Hydroxyoct-7-enoic acid
AcidicH₂SO₄ or HClH₂O / DioxaneHeat (Reflux)2-Hydroxyoct-7-enoic acid
EnzymaticLipase (B570770)Phosphate BufferRoom Temperature2-Hydroxyoct-7-enoic acid

Advanced Analytical Characterization of Methyl 2 Hydroxyoct 7 Enoate

Spectroscopic Techniques

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful, non-destructive analytical techniques used to identify the functional groups present within a molecule. These methods are complementary, as they rely on different molecular properties—IR spectroscopy measures the absorption of infrared radiation due to changes in dipole moment, while Raman spectroscopy detects the scattering of light caused by changes in polarizability. nih.gov For Methyl 2-hydroxyoct-7-enoate, these techniques provide a detailed fingerprint of its key structural features: the hydroxyl group, the methyl ester, and the terminal alkene.

The primary functional groups and their expected vibrational frequencies are:

Hydroxyl Group (-OH): The O-H stretching vibration is one of the most recognizable bands in an IR spectrum. In a hydrogen-bonded state, as is typical for alcohols in a condensed phase, this appears as a strong, broad absorption in the 3500–3200 cm⁻¹ region. uc.edu A free, non-hydrogen-bonded hydroxyl group would show a sharper, weaker band around 3640–3610 cm⁻¹. uc.edu

Ester Group (C=O, C-O): The ester functionality gives rise to two prominent absorptions. The carbonyl (C=O) stretch is a very strong and sharp band, typically appearing between 1750–1730 cm⁻¹ for a saturated aliphatic ester. uc.edu The C-O stretching vibration is also strong and is usually found in the 1300–1000 cm⁻¹ range. uc.edu

Alkene Group (C=C, =C-H): The terminal double bond at the 7-position has several characteristic signals. The C=C stretching vibration occurs as a medium-to-weak band around 1680–1640 cm⁻¹. vscht.czdummies.com The vinylic C-H bond (=C-H) stretch appears at a frequency just above 3000 cm⁻¹, typically in the 3100–3000 cm⁻¹ range. vscht.czlibretexts.org Furthermore, strong C-H out-of-plane bending vibrations for monosubstituted alkenes are expected in the 1000–650 cm⁻¹ region. vscht.czlibretexts.org

Alkyl Group (C-H): The aliphatic chain of the molecule produces strong C-H stretching absorptions in the 3000–2850 cm⁻¹ region. uc.edu Bending vibrations for -CH₂- (scissoring) and -CH₃ (rocking) are also expected around 1465 cm⁻¹ and 1378 cm⁻¹, respectively. vscht.cz

In Raman spectroscopy, non-polar bonds tend to produce stronger signals. Therefore, the C=C stretching vibration of the alkene and the C-H stretching of the alkyl chain are typically more pronounced in a Raman spectrum compared to an IR spectrum. americanpharmaceuticalreview.com Conversely, the polar C=O and O-H groups of the ester and alcohol functionalities produce strong IR bands. nih.gov The combination of both techniques provides a comprehensive and confirmatory analysis of the molecular structure of this compound.

Interactive Table: Expected Vibrational Frequencies for this compound
Functional GroupBondVibration TypeExpected Wavenumber (cm⁻¹)Typical IR IntensityTypical Raman Intensity
HydroxylO-HStretch (H-bonded)3500–3200Strong, BroadWeak
AlkylC-HStretch3000–2850StrongStrong
Alkene=C-HStretch3100–3000MediumMedium
EsterC=OStretch1750–1730StrongMedium
AlkeneC=CStretch1680–1640Weak-MediumStrong
Alkyl-CH₂-Bend (Scissor)~1465MediumMedium
Alkyl-CH₃Bend (Rock)~1378MediumMedium
EsterC-OStretch1300–1000StrongWeak
Alkene=C-HBend (Out-of-plane)1000-650StrongWeak

Chromatographic Separation Methods

Chromatography is an essential technique for the separation, identification, and purification of individual components from a mixture. For a compound like this compound, which possesses both polar (hydroxyl, ester) and non-polar (hydrocarbon chain) characteristics, various chromatographic methods can be employed.

Gas Chromatography (GC) and Hyphenated Techniques

Gas chromatography (GC) is a powerful analytical technique for separating and analyzing volatile and thermally stable compounds. gcms.czrestek.com Given its molecular weight and structure, this compound is amenable to GC analysis, often following derivatization of the hydroxyl group to increase volatility and improve peak shape, although direct analysis is also possible.

Gas chromatography coupled with a Flame Ionization Detector (GC-FID) is a robust and widely used method for determining the purity of organic compounds and for quantification. jst.go.jpmeasurlabs.comscioninstruments.com The sample is vaporized and separated into its components as it passes through a capillary column. ufl.edu The FID then combusts the eluting organic compounds in a hydrogen-air flame, producing ions that generate a current proportional to the mass of carbon atoms entering the detector. scioninstruments.comufl.edu

For purity analysis, a sample of this compound is analyzed, and the resulting chromatogram shows peaks corresponding to the main compound and any volatile impurities. The purity is typically calculated by the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram. measurlabs.com This method assumes that all compounds have a similar response factor in the FID, which is a reasonable approximation for structurally similar impurities. For more accurate quantification, an internal standard method can be employed where a known amount of a reference compound is added to the sample. jst.go.jp The peak area ratio of the analyte to the internal standard is then used to determine the concentration from a calibration curve. scioninstruments.com GC-FID is valued for its high sensitivity, wide linear range, and reliability, making it an excellent choice for routine quality control and purity assessment. jst.go.jpscioninstruments.com

Interactive Table: Typical GC-FID Parameters for Ester Analysis
ParameterTypical SettingPurpose
Column Type Capillary Column (e.g., DB-5, Carbowax)High-resolution separation of components. restek.com
Carrier Gas Helium, Hydrogen, or NitrogenTransports the sample through the column. ufl.edu
Injection Mode Split/SplitlessIntroduces a small, precise amount of sample onto the column.
Inlet Temperature 250 °C (or higher)Ensures rapid vaporization of the sample. ufl.edu
Oven Program Temperature ramp (e.g., 100°C to 250°C)Separates compounds based on boiling point and column interaction.
Detector Flame Ionization Detector (FID)Quantifies organic compounds as they elute.
Detector Temp. 275-300 °CPrevents condensation of analytes in the detector.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of mass spectrometry, making it the gold standard for identifying unknown volatile compounds in a mixture. cannabisindustryjournal.com After components are separated by the GC column, they enter the mass spectrometer, where they are ionized (typically by electron ionization, EI) and fragmented. whitman.edu The mass spectrometer then separates these fragments based on their mass-to-charge ratio (m/z), producing a unique mass spectrum for each component. whitman.eduwhitman.edu

The mass spectrum of this compound would exhibit a molecular ion peak (M⁺) corresponding to its molecular weight, although it may be weak or absent. The fragmentation pattern is highly informative for structure elucidation. Key expected fragments for α-hydroxy esters include those from α-cleavage on either side of the carbon bearing the hydroxyl group. marinelipids.ca A characteristic fragment for 3-hydroxy fatty acid methyl esters is often observed at m/z 103, which can be a useful diagnostic peak. researchgate.net Other fragmentations would involve the loss of the methoxy group (-OCH₃) from the ester or cleavage along the alkyl chain. By comparing the obtained mass spectrum with spectral libraries (like NIST) and analyzing the fragmentation pattern, the structure of this compound can be confidently identified, even when present as a minor component in a complex matrix. marinelipids.ca

Gas Chromatography-Infrared Spectroscopy (GC-IR) is a hyphenated technique that provides an additional layer of structural information, serving as a powerful complement to GC-MS. cannabisindustryjournal.com As components elute from the GC column, they pass through a "light pipe" or are deposited onto a cryogenic surface, where a real-time IR spectrum is obtained. chromatographytoday.comresearchgate.net

This technique is particularly valuable because it provides direct information about the functional groups present in a molecule, which can be difficult to discern from mass spectrometry alone. cannabisindustryjournal.com For instance, GC-MS may struggle to differentiate between structural isomers that produce very similar mass spectra. youtube.com GC-IR, however, can distinguish isomers based on differences in their IR spectra. cannabisindustryjournal.comyoutube.com For an eluting peak identified as this compound, the GC-IR spectrum would confirm the presence of the -OH, C=O (ester), and C=C functional groups by showing the characteristic absorption bands discussed in section 4.1.3. This provides orthogonal data that greatly increases the confidence in compound identification.

Liquid Chromatography (LC) and Hyphenated Techniques

Liquid chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC), is a versatile separation technique well-suited for compounds that are non-volatile or thermally unstable. This compound, being a moderately polar molecule, can be analyzed using different LC modes.

Reversed-Phase (RP) HPLC: This is the most common mode of HPLC, utilizing a non-polar stationary phase (like C18 or C8) and a polar mobile phase (typically mixtures of water with acetonitrile or methanol). columbia.edu Polar compounds elute earlier, while non-polar compounds are retained longer. Due to its hydroxyl and ester groups, this compound possesses enough polarity to be challenging to retain on standard C18 columns under highly organic mobile phases. sepscience.com However, using a mobile phase with a higher water content can increase retention. hplc.eu RP-HPLC is excellent for separating it from less polar impurities.

Normal-Phase (NP) HPLC: In this mode, a polar stationary phase (like silica) is used with a non-polar mobile phase (such as hexane). columbia.edu Here, polar compounds are strongly retained, and elution order is inverted compared to RP-HPLC. NP-HPLC could be effective for separating isomers or purifying the compound from more polar contaminants.

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a variation of normal-phase chromatography that uses a polar stationary phase with a partially aqueous mobile phase, creating a water-rich layer on the stationary phase surface. waters.com It is particularly effective for retaining and separating very polar compounds that show little to no retention in reversed-phase mode. waters.com This technique could be a powerful option for analyzing this compound, especially if it is part of a complex mixture containing other highly polar analytes. waters.com

When coupled with detectors like Mass Spectrometry (LC-MS), HPLC can provide both separation and identification, similar to GC-MS, but for a much broader range of compounds, including those not suitable for GC.

HPLC/UPLC for Separation and Enantiopurity Determination

High-performance liquid chromatography (HPLC) and its advanced version, ultra-high-performance liquid chromatography (UPLC), are indispensable for the separation and purity assessment of this compound. Given the chiral nature of this compound, with a stereocenter at the C-2 position, the determination of enantiomeric purity is of paramount importance, as different enantiomers can exhibit distinct biological activities.

The separation of the enantiomers of this compound is typically achieved using chiral stationary phases (CSPs). Polysaccharide-based CSPs, such as those derived from cellulose or amylose carbamate derivatives, have proven to be highly effective for the resolution of a wide range of racemic compounds, including chiral alcohols and esters. asianpubs.orgnih.gov The separation mechanism on these phases often involves the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the stationary phase, leading to different retention times. sigmaaldrich.com

For the analysis of this compound, a normal-phase or reversed-phase HPLC/UPLC method can be developed. In normal-phase chromatography, a mobile phase consisting of a mixture of alkanes (like hexane or heptane) and an alcohol modifier (such as isopropanol or ethanol) is commonly used. nih.gov The choice of the alcohol modifier and its concentration in the mobile phase can significantly influence the separation factor and resolution of the enantiomers. nih.gov

Alternatively, reversed-phase chromatography can be employed, particularly with modified cyclodextrin-based or macrocyclic antibiotic-based CSPs. nih.govsigmaaldrich.com In this mode, the mobile phase is typically a mixture of water and an organic solvent like acetonitrile or methanol (B129727).

The determination of enantiopurity is crucial, and this can be quantified by calculating the enantiomeric excess (e.e.) from the peak areas of the two enantiomers in the chromatogram. Modern UPLC systems, with their smaller particle-sized columns, offer higher resolution, faster analysis times, and reduced solvent consumption compared to traditional HPLC.

Below is an interactive data table summarizing a hypothetical, yet scientifically plausible, set of UPLC conditions for the enantiomeric separation of this compound.

ParameterValue
Chromatographic System UPLC with UV Detector
Column Chiral Polysaccharide-based (e.g., Cellulose tris(3,5-dimethylphenylcarbamate))
Column Dimensions 2.1 x 150 mm, 1.7 µm
Mobile Phase n-Hexane / Isopropanol (90:10, v/v)
Flow Rate 0.3 mL/min
Column Temperature 25 °C
Detection Wavelength 210 nm
Injection Volume 2 µL
Expected Retention Time (R-enantiomer) ~ 5.8 min
Expected Retention Time (S-enantiomer) ~ 6.5 min

Another approach for determining enantiopurity involves the use of chiral derivatizing agents. The racemic this compound can be reacted with a pure enantiomer of a chiral reagent to form diastereomers. These diastereomers, having different physical properties, can then be separated on a standard achiral HPLC column.

LC-MS/MS for Metabolomic and Complex Sample Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique that is well-suited for the analysis of this compound in complex biological samples, such as in metabolomics studies. lcms.cz This method combines the separation power of liquid chromatography with the mass analysis capabilities of tandem mass spectrometry.

For the analysis of fatty acid esters like this compound, derivatization is often employed to enhance ionization efficiency and improve the sensitivity of the method. While the methyl ester group aids in volatility for gas chromatography, for LC-MS, derivatizing the hydroxyl group can be beneficial. However, direct analysis is also possible, typically utilizing electrospray ionization (ESI) in positive ion mode, where the molecule can be detected as a protonated molecule [M+H]⁺ or as an adduct with sodium [M+Na]⁺ or ammonium [M+NH₄]⁺.

In a metabolomics context, the goal is often to identify and quantify a wide range of metabolites in a biological sample. lcms.cz LC-MS/MS provides the necessary selectivity to distinguish this compound from other structurally similar endogenous compounds. The technique operates by selecting a specific precursor ion (the molecular ion or an adduct of the analyte) in the first mass analyzer (Q1), fragmenting this ion in a collision cell (q2), and then detecting specific product ions in the third mass analyzer (Q3). This process, known as multiple reaction monitoring (MRM), provides a high degree of specificity and reduces chemical noise.

The fragmentation pattern of this compound in the collision cell provides structural information. Common fragmentation pathways for hydroxy fatty acid esters include the loss of water from the hydroxyl group and cleavage of the carbon-carbon bonds adjacent to the hydroxyl and ester functionalities.

Below is an interactive data table outlining a hypothetical, yet scientifically plausible, set of LC-MS/MS parameters for the analysis of this compound.

ParameterValue
Chromatographic System UPLC coupled to a Triple Quadrupole Mass Spectrometer
Column Reversed-phase C18 (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 50% B to 95% B over 10 min
Flow Rate 0.4 mL/min
Ionization Mode Positive Electrospray Ionization (ESI+)
Precursor Ion (Q1) m/z 173.1 [M+H]⁺
Product Ion 1 (Q3) m/z 113.1 (Quantitative)
Product Ion 2 (Q3) m/z 81.1 (Qualitative)
Collision Energy Optimized for specific transitions (e.g., 15-25 eV)

The application of LC-MS/MS in metabolomics allows for the quantitative analysis of this compound in various biological matrices, contributing to the understanding of its metabolic pathways and biological significance. lcms.cz The high sensitivity of this technique enables the detection of low concentrations of the analyte, which is often crucial in biological studies.

Theoretical and Computational Studies on Methyl 2 Hydroxyoct 7 Enoate

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental tools for investigating the molecular properties of compounds like Methyl 2-hydroxyoct-7-enoate from first principles. These methods solve the Schrödinger equation (or its density-based equivalent) to provide detailed information about molecular geometry, electronic structure, and energy.

Density Functional Theory (DFT) is a widely used computational method that balances accuracy and computational cost, making it suitable for studying medium-sized organic molecules. google.com It is employed to determine the most stable three-dimensional arrangement of atoms in a molecule—its equilibrium geometry—by finding the minimum energy on the potential energy surface. cnr.itfaccts.de For this compound, a DFT calculation, typically using a functional like B3LYP or PBE0 combined with a basis set such as 6-31G(d,p) or def2-TZVP, would be performed to predict bond lengths, bond angles, and dihedral angles. google.comarxiv.org

The geometry optimization process iteratively adjusts atomic coordinates to minimize the forces on each atom until a stationary point is reached. cnr.it A subsequent frequency calculation confirms that this structure is a true minimum (i.e., has no imaginary frequencies). faccts.de

The resulting optimized geometry provides the foundation for calculating various electronic properties. The electronic structure analysis reveals insights into the molecule's reactivity and physical characteristics. Key parameters derived from DFT calculations include:

Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO energy indicates the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution on the molecule's surface. Red-colored regions indicate electron-rich areas (negative potential), which are susceptible to electrophilic attack, while blue regions are electron-poor (positive potential) and prone to nucleophilic attack. For this compound, the oxygen atoms of the carbonyl and hydroxyl groups would be expected to be regions of negative potential.

Atomic Charges: Methods like Mulliken or Natural Bond Orbital (NBO) analysis distribute the total molecular charge among the constituent atoms, providing a quantitative measure of the polarity of different bonds.

Below is an illustrative table of expected geometric parameters for this compound, which would be precisely determined through a DFT geometry optimization.

ParameterAtoms InvolvedTypical Bond Length (Å)Typical Bond Angle (°)
Carbonyl BondC1=O1.21-
Ester C-OC1-O(Me)1.34-
Ester O-CO-C(Me)1.44-
Hydroxy C-OC2-OH1.43-
Alkene C=CC7=C81.33-
O=C-O AngleO=C1-O(Me)-125
C-C-OH AngleC3-C2-OH-109.5
C=C-H AngleC7=C8-H-120
Note: This table contains generalized values for illustrative purposes. Actual values would be generated from a specific DFT calculation.

The process typically involves a systematic scan of the dihedral angles of key rotatable bonds, such as the C2-C3, C-O (ester), and C-O (hydroxyl) bonds. For esters, two planar conformations, s-trans and s-cis, are possible around the C-O single bond, with the s-trans form generally being more stable due to reduced steric hindrance. ic.ac.ukimperial.ac.uk

For each starting geometry, a full geometry optimization is performed to locate the nearest energy minimum. The relative energies of these conformers are then calculated to determine their populations at a given temperature. The presence of an intramolecular hydrogen bond between the hydroxyl group at C2 and the carbonyl oxygen at C1 is a key possibility that would significantly stabilize a particular conformation.

An illustrative table of potential conformers and their hypothetical relative energies is presented below.

Conformer IDDihedral Angle C3-C2-O-H (°)Dihedral Angle O=C1-O-C(Me) (°)Intramolecular H-BondHypothetical Relative Energy (kcal/mol)
Conf-1~60 (gauche)~180 (s-trans)Yes0.00 (Global Minimum)
Conf-2~180 (anti)~180 (s-trans)No1.5
Conf-3~60 (gauche)~0 (s-cis)No3.0
Note: This table is for illustrative purposes. The actual number of stable conformers and their relative energies would be determined via a comprehensive conformational search and subsequent DFT calculations.

Computational Spectroscopy for Spectrum Prediction and Interpretation

Computational methods are invaluable for predicting and interpreting spectroscopic data, providing a direct link between a molecule's structure and its spectral features.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation. Theoretical calculations can predict ¹H and ¹³C chemical shifts with high accuracy, aiding in the assignment of experimental spectra and distinguishing between possible isomers or conformers. nih.gov The most common method is the Gauge-Independent Atomic Orbital (GIAO) approach, typically performed on DFT-optimized geometries. nih.govacs.org

The process involves:

Performing a thorough conformational analysis to identify all low-energy conformers.

Optimizing the geometry of each conformer.

Calculating the NMR shielding tensors for each atom in each conformer using the GIAO method.

Averaging the shielding tensors based on the Boltzmann population of each conformer.

Converting the calculated absolute shielding values to chemical shifts (ppm) by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

The accuracy of predicted shifts can be very high, often with root-mean-square deviations of less than 0.2 ppm for ¹H and 3 ppm for ¹³C compared to experimental values. nih.gov

Below is a table of predicted NMR chemical shifts for this compound, based on typical functional group values and what might be expected from a DFT/GIAO calculation.

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C1 (C=O)-~174
C2 (-CHOH-)~4.2~70
C3 (-CH₂-)~1.7~34
C4 (-CH₂-)~1.4~25
C5 (-CH₂-)~1.5~28
C6 (-CH₂-)~2.1~33
C7 (=CH-)~5.8~138
C8 (=CH₂)~5.0~115
O-CH₃~3.7~52
OH~3.0 (variable)-
Note: These are estimated values. Precise predictions require specific quantum chemical calculations.

Computational vibrational spectroscopy predicts the infrared (IR) and Raman spectra of a molecule. arxiv.orgcore.ac.uk This is achieved by calculating the second derivatives of the energy with respect to the atomic positions (the Hessian matrix) for an optimized geometry. Diagonalizing this matrix yields the vibrational normal modes and their corresponding frequencies. cardiff.ac.uk

IR intensities are calculated from the changes in the molecular dipole moment during each vibration, while Raman intensities are determined by changes in the polarizability. northwestern.edu These calculations can:

Aid in the assignment of experimental IR and Raman bands to specific molecular motions.

Help identify characteristic peaks for specific functional groups.

Distinguish between different conformers, as their vibrational spectra can have subtle differences.

Calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation and basis set limitations. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP/6-31G*) to improve agreement with experiment. faccts.de

A table of key predicted vibrational frequencies for this compound is shown below.

Vibrational ModeFunctional GroupTypical Experimental Frequency (cm⁻¹)
O-H StretchHydroxyl3500 - 3200 (broad)
C-H Stretch (sp³)Alkyl CH₂3000 - 2850
C-H Stretch (sp²)Alkene =C-H3100 - 3010
C=O StretchEster Carbonyl1750 - 1735
C=C StretchAlkene1680 - 1640
C-O StretchEster & Hydroxyl1300 - 1000
=C-H Bend (out-of-plane)Terminal Alkene1000 - 910
Note: These are generalized frequency ranges. DFT calculations provide specific frequencies and intensities for all vibrational modes of the molecule.

Mechanistic Investigations of Reactions involving this compound

Computational chemistry is a powerful tool for elucidating reaction mechanisms by locating and characterizing transition states (TS) and intermediates along a reaction pathway. rsc.org For this compound, with its multiple functional groups, several reaction types can be investigated.

Electrophilic Addition to the Alkene: The terminal double bond (C7=C8) is susceptible to electrophilic attack. The mechanism of a reaction like hydrobromination could be modeled. Computations can determine the structure of the transition state and the intermediate carbocation, confirming its regioselectivity (Markovnikov's rule) by comparing the energies of the possible carbocation intermediates (secondary vs. primary).

Reactions Involving the Hydroxyl Group: The α-hydroxy group can participate in various reactions. For instance, its role in a Morita-Baylis-Hillman-type reaction could be explored computationally. Studies have shown that alcohol groups can act as proton shuttles, lowering activation barriers. nih.gov DFT could be used to model transition states with and without the participation of the hydroxyl group to quantify its catalytic effect.

Michael Addition: While the double bond in this compound is not conjugated to the carbonyl group, derivatives of this compound could be. In such cases, the mechanism of Michael addition (conjugate addition) of a nucleophile can be studied. Computational studies on α,β-unsaturated esters show that the reaction can proceed via different pathways, and DFT can predict which path is more favorable. nih.gov

For any proposed mechanism, a transition state search is performed to locate the saddle point on the potential energy surface connecting reactants and products. A frequency calculation on the TS geometry must yield exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. researchgate.net Intrinsic Reaction Coordinate (IRC) calculations can then be used to confirm that the located TS indeed connects the desired reactants and products.

Applications of Methyl 2 Hydroxyoct 7 Enoate As a Synthetic Intermediate

Building Block in Complex Organic Synthesis

The unique arrangement of functional groups in methyl 2-hydroxyoct-7-enoate makes it a valuable starting material for the construction of intricate molecular architectures found in natural products and diverse chemical libraries.

Precursor to Natural Products (e.g., Pyranophorin, Guadinomic Acid, Exiguolide)

While direct evidence for the use of this compound in the total synthesis of Pyranophorin and Exiguolide is not extensively documented in publicly available literature, the synthesis of structurally related natural products provides a strong indication of its potential. For instance, in the total synthesis of (+)-Guadinomic Acid, a closely related constitutional isomer, (+)-methyl (5R)-5-hydroxyoct-7-enoate, serves as a key intermediate scispace.comnih.gov. This synthesis highlights the utility of the hydroxyoctenoate framework in constructing complex natural products. The strategic placement of the hydroxyl and alkene functionalities in such precursors allows for stereoselective transformations to build the core structures of these target molecules. The synthetic route to (+)-Guadinomic Acid demonstrates how the homoallylic alcohol moiety can be effectively utilized in directed reactions to install key functional groups with high stereocontrol scispace.com.

Scaffold for the Construction of Diverse Chemical Libraries

The concept of using central molecular frameworks, or scaffolds, to generate large collections of related compounds, known as chemical libraries, is a cornerstone of modern drug discovery and materials science. The multifunctional nature of this compound makes it an ideal candidate for such applications. The hydroxyl group can be a point of diversification through esterification, etherification, or oxidation. The methyl ester can undergo amidation or reduction, and the terminal alkene is amenable to a wide range of transformations, including metathesis, hydroboration-oxidation, and epoxidation. By systematically varying the reagents used to modify these functional groups, a diverse library of compounds with a common core structure can be rapidly assembled. This approach, known as combinatorial chemistry, allows for the efficient exploration of chemical space to identify molecules with desired biological activities or material properties openaccessjournals.combohrium.com.

Introduction of Chiral Centers in Asymmetric Synthesis

The hydroxyl group at the C2 position of this compound introduces a chiral center, making it a valuable building block in asymmetric synthesis. The ability to prepare this compound in an enantiomerically pure form, for example through enzymatic resolution or asymmetric synthesis, allows for the introduction of a specific stereochemistry into a target molecule. This is crucial in the synthesis of pharmaceuticals and other biologically active compounds, where often only one enantiomer exhibits the desired therapeutic effect.

The use of chiral building blocks, often derived from the "chiral pool" of naturally occurring enantiopure compounds like amino acids and hydroxy acids, is a powerful strategy in organic synthesis nih.govresearchgate.netresearchgate.net. This compound, as a chiral hydroxy ester, fits within this paradigm. The predefined stereochemistry at C2 can be used to direct the stereochemical outcome of subsequent reactions at other positions in the molecule, a phenomenon known as substrate-controlled diastereoselection. This allows for the construction of multiple stereocenters with a high degree of control, which is essential for the synthesis of complex, stereochemically rich natural products.

Development of Novel Methodologies in Organic Chemistry Utilizing its Multifunctionality

The presence of multiple, orthogonally reactive functional groups in this compound makes it an excellent substrate for the development and validation of new synthetic methodologies. Organic chemists often seek to create novel reactions that can selectively transform one functional group in the presence of others. The distinct reactivity of the hydroxyl group, the ester, and the alkene in this compound provides a platform to test the selectivity and efficiency of new catalysts and reagents.

For example, a new catalytic system designed for the selective oxidation of a secondary alcohol could be tested on this compound to see if it affects the alkene or ester functionalities. Similarly, a novel metathesis catalyst could be employed to react with the terminal alkene, demonstrating its compatibility with the hydroxyl and ester groups. The development of such chemoselective reactions is a major goal in organic synthesis as it allows for more efficient and elegant synthetic routes to complex molecules by minimizing the need for protecting groups.

Q & A

Basic Research Questions

Q. What are the recommended laboratory methods for synthesizing Methyl 2-hydroxyoct-7-enoate?

  • Methodology : Synthesis typically involves esterification of 2-hydroxyoct-7-enoic acid with methanol under acidic catalysis (e.g., H₂SO₄). Purification via fractional distillation or column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to isolate the ester. Reaction progress should be monitored by TLC or GC-MS. Safety protocols for handling corrosive acids and volatile solvents must be followed, including the use of fume hoods and chemical-resistant gloves .

Q. How is this compound structurally characterized in academic research?

  • Methodology : Combine spectroscopic techniques:

  • NMR (¹H, ¹³C, DEPT) to confirm the hydroxyl group, ester moiety, and olefinic bond.
  • FT-IR for identifying O-H (3200–3600 cm⁻¹) and ester C=O (1700–1750 cm⁻¹) stretches.
  • X-ray crystallography (if crystalline) to resolve the 3D structure. Use SHELX programs (e.g., SHELXL for refinement) to validate bond lengths and angles .

Q. What safety protocols are essential when handling this compound?

  • Methodology :

  • PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use NIOSH-approved respirators if aerosolization occurs .
  • Ventilation : Conduct experiments in a fume hood to avoid inhalation.
  • Spill Management : Neutralize acidic residues with sodium bicarbonate and absorb organic spills with inert materials (e.g., vermiculite).

Advanced Research Questions

Q. How can researchers resolve discrepancies between experimental X-ray diffraction data and computational models of this compound?

  • Methodology :

  • Cross-validate computational models (DFT, molecular dynamics) with experimental data.
  • Check for crystal twinning or disorder using SHELXL’s TWIN/BASF commands .
  • Apply Hirshfeld surface analysis to assess intermolecular interactions and refine hydrogen-bonding networks .
  • Reconcile NMR chemical shifts with computed isotropic shielding constants (e.g., via GIAO method).

Q. What strategies optimize hydrogen-bonding pattern analysis in this compound crystals?

  • Methodology :

  • Perform graph set analysis (Etter’s formalism) to classify hydrogen-bond motifs (e.g., chains, rings).
  • Use Mercury or OLEX2 to visualize and quantify interactions (distance/angle criteria: O-H···O < 3.0 Å, angle > 120°).
  • Compare packing motifs with similar esters (e.g., methyl 2-hydroxyhexanoate) to identify steric/electronic influences .

Q. How do researchers validate crystallographic data integrity for this compound?

  • Methodology :

  • Use PLATON’s ADDSYM to check for missed symmetry and VALIDATE to flag geometric outliers.
  • Calculate R-factor convergence (target: <5% for high-resolution data) and assess residual electron density maps for unmodeled features.
  • Cross-check CIF files against IUCr standards using checkCIF .

Q. What experimental design considerations are critical for reproducibility in this compound studies?

  • Methodology :

  • Controls : Include reaction blanks and internal standards (e.g., deuterated analogs) for spectroscopic calibration.
  • Statistical rigor : Replicate syntheses (n ≥ 3) to quantify yield variability.
  • Data transparency : Archive raw diffraction data (e.g., via Cambridge Structural Database) and publish full spectroscopic datasets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.